molecular formula C5H8FN B12978664 1-Fluoro-3-azabicyclo[3.1.0]hexane

1-Fluoro-3-azabicyclo[3.1.0]hexane

Cat. No.: B12978664
M. Wt: 101.12 g/mol
InChI Key: HWHLKXWXORPROH-UHFFFAOYSA-N
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Description

Strategic Incorporation of Fluorine in Molecular Design: An Academic Perspective

A key advantage of fluorination is the increased metabolic stability it can confer. nih.govtandfonline.comtandfonline.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, such as cytochrome P450. acs.org This can lead to a longer duration of action for a drug. acs.org

Furthermore, the strategic placement of fluorine can influence a molecule's binding affinity for its target protein. tandfonline.comtandfonline.com Fluorine can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, within the active site of a protein. acs.org The electron-withdrawing nature of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which can be crucial for binding and cell permeability. acs.org Additionally, the use of the fluorine-18 (B77423) isotope (¹⁸F) is a cornerstone of positron emission tomography (PET) imaging, a powerful diagnostic tool in medicine. tandfonline.comtandfonline.comnih.gov

Overview of 1-Fluoro-3-azabicyclo[3.1.0]hexane and Related Scaffolds in Cutting-Edge Research

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic system that has garnered significant interest in pharmaceutical research. rsc.orgnih.gov It is considered a valuable isostere for the piperidine (B6355638) ring, a common motif in bioactive compounds. rsc.org Derivatives of this scaffold have shown diverse biological activities, including acting as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as µ-opioid receptor antagonists. rsc.orgnih.gov

The combination of a bridged azabicyclic system with fluorine substitution represents a modern approach in medicinal chemistry, aiming to synergize the benefits of both structural features. researchgate.net The introduction of fluorine into the 3-azabicyclo[3.1.0]hexane framework can further enhance its drug-like properties, such as metabolic stability and binding affinity. researchgate.net

Recent research has focused on developing efficient synthetic methods to access fluorinated 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgresearchgate.net For instance, photochemical decomposition of CHF₂-substituted pyrazolines has been explored as a practical route to these compounds. rsc.org The development of such synthetic strategies is crucial for expanding the chemical space available for drug discovery and for the synthesis of novel, fluorinated building blocks for medicinal chemistry. researchgate.netresearchgate.net

Interactive Data Table: Properties of Selected Heterocyclic Scaffolds

Compound NameKey Structural FeatureSignificance in Medicinal Chemistry
Bridged Nitrogen Heterocycles Three-dimensional, rigid framework containing nitrogen.Enhance metabolic stability, reduce lipophilicity, improve binding affinity. nih.gov
Fluorinated Compounds Contains one or more fluorine atoms.Increase metabolic stability, modulate pKa, enhance binding interactions. nih.govtandfonline.comtandfonline.com
3-Azabicyclo[3.1.0]hexane Conformationally constrained bicyclic amine.Isostere for piperidine, core of various bioactive compounds. rsc.orgnih.gov
This compound Fluorinated version of the 3-azabicyclo[3.1.0]hexane scaffold.Combines the benefits of a rigid scaffold and fluorine substitution for improved drug-like properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

1-fluoro-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8FN/c6-5-1-4(5)2-7-3-5/h4,7H,1-3H2

InChI Key

HWHLKXWXORPROH-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Fluoro 3 Azabicyclo 3.1.0 Hexane Architectures

Construction of the 3-Azabicyclo[3.1.0]hexane Core Structure

The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton has been an area of intense research, leading to the development of diverse and efficient methodologies. bohrium.comexlibrisgroup.comnih.gov These strategies can be broadly categorized into transition-metal-catalyzed and transition-metal-free approaches, each offering distinct advantages in terms of substrate scope, stereoselectivity, and functional group tolerance. bohrium.comexlibrisgroup.comnih.gov

Dirhodium(II)-Catalyzed Cyclopropanation Reactions

Dirhodium(II) catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds, a key strategy for forming the cyclopropane (B1198618) ring of the 3-azabicyclo[3.1.0]hexane system. thieme-connect.comacs.orgnih.gov This method has been successfully applied to the synthesis of various 3-azabicyclo[3.1.0]hexane-6-carboxylates. thieme-connect.comacs.orgnih.gov

Recent studies have demonstrated that the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be achieved with very low catalyst loadings (0.005 mol%) of dirhodium(II) catalysts. acs.orgnih.govresearchgate.net This high turnover catalysis was previously thought to be limited to donor/acceptor carbenes, but has now been extended to acceptor carbenes like those derived from ethyl diazoacetate. researchgate.netnih.gov By carefully selecting the dirhodium(II) catalyst and subsequent hydrolysis conditions, it is possible to selectively obtain either the exo- or endo-diastereomer of the 3-azabicyclo[3.1.0]hexane product with high diastereoselectivity and without the need for chromatographic purification. acs.orgnih.govresearchgate.netnih.gov For instance, the use of achiral dirhodium(II) catalysts typically results in a nearly 1:1 mixture of exo and endo isomers, while chiral catalysts can favor the formation of one isomer over the other. thieme-connect.com

A notable advancement in this area is the development of a telescoped process for the gram-scale synthesis of these valuable pharmaceutical intermediates, which avoids the need for distillation or chromatography. nih.gov This practical approach has also been extended to other substrates like N-tosyl-2,5-dihydropyrrole, 2,5-dihydrofuran, and cyclopentene. nih.gov

While direct synthesis of 1-fluoro-3-azabicyclo[3.1.0]hexane using this specific method is not explicitly detailed in the provided results, the synthesis of a related fluorinated analogue, 3-benzyl-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one, has been achieved through an enantioselective cyclopropanation using a rhodium catalyst, Rh2((S)-BPTCP)4. semanticscholar.org This reaction proceeded with high yield (92%) and good enantiomeric excess (70% ee). semanticscholar.org

1,3-Dipolar Cycloaddition Approaches with Azomethine Ylides

The [3+2] cycloaddition reaction between azomethine ylides and an alkene is a powerful and widely used method for constructing the pyrrolidine (B122466) ring of the 3-azabicyclo[3.1.0]hexane scaffold. nih.govbeilstein-journals.orgnih.gov This approach offers a high degree of stereocontrol and allows for the introduction of diverse substituents.

A variety of methods have been developed to generate azomethine ylides in situ for these cycloadditions. One common method involves the reaction of α-amino acids with carbonyl compounds, such as ninhydrin. beilstein-journals.orgthieme-connect.com This has been successfully applied to the synthesis of spirocyclic 3-azabicyclo[3.1.0]hexane derivatives through a multi-component reaction involving ninhydrin, α-amino acids (or peptides), and cyclopropenes. thieme-connect.com This method provides access to complex spiro-fused heterocycles with complete stereoselectivity. thieme-connect.com Similarly, azomethine ylides generated from 11H-indeno[1,2-b]quinoxalin-11-one derivatives and various amines, including α-amino acids and peptides, have been used in one-pot, three-component 1,3-dipolar cycloaddition reactions with cyclopropenes to afford complex spiro-fused 3-azabicyclo[3.1.0]hexane systems in high yields and with excellent diastereoselectivity. rsc.org

The reactivity of stable azomethine ylides, such as the protonated form of Ruhemann's purple, has also been exploited. nih.govbeilstein-journals.orgnih.gov These stable ylides react with various cyclopropenes, including substituted and unstable ones, to produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. nih.govbeilstein-journals.orgnih.gov

The introduction of fluorine into the 3-azabicyclo[3.1.0]hexane core via this methodology has been demonstrated through the use of fluorinated building blocks. For example, the reaction of gem-difluorocyclopropenes with azomethine ylides provides access to novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. researchgate.net This strategy combines the benefits of incorporating fluorinated moieties and increasing the three-dimensionality of the molecule, both of which are desirable features in medicinal chemistry. researchgate.net

Photochemical Decomposition and Rearrangement Pathways

Photochemical methods provide a unique and efficient route to the 3-azabicyclo[3.1.0]hexane core, particularly for the synthesis of fluorinated derivatives. A notable example is the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes. nih.govrsc.orgresearchgate.netscispace.comrsc.org This process involves the photochemical decomposition of CHF2-substituted pyrazolines, which are generated in situ from the reaction of commercially available maleimides and CF2H(CH3)CHN2. nih.govrsc.org

The proposed mechanism for this transformation involves the initial formation of a pyrazoline intermediate from the cycloaddition of the diazo compound with the maleimide. rsc.org Subsequent photochemical irradiation of the pyrazoline leads to the extrusion of nitrogen gas (N2) and the formation of a 1,3-biradical intermediate. rsc.org This biradical then undergoes recombination to form the cyclopropane ring, yielding the desired 3-azabicyclo[3.1.0]hexane diastereoisomers. rsc.org

This photochemical protocol is advantageous due to its simple operation, mild reaction conditions, and excellent functional group tolerance, providing the products in moderate to excellent yields. nih.govrsc.orgscispace.com Both diastereoisomers of the product can often be readily separated by silica (B1680970) gel chromatography. nih.govrsc.org The resulting 3-azabicyclo[3.1.0]hexane-2,4-diones can be further reduced to the corresponding pyrrolidines without cleavage of the cyclopropane ring. rsc.org

Another photochemical approach involves the oxa-di-π-methane rearrangement of bicyclo[3.2.1]octanoid scaffolds to generate multifunctional, donor-acceptor cyclopropanes. researchgate.net An unprecedented aza-di-π-methane rearrangement of a β,γ-unsaturated iminium has also been reported. researchgate.net

Copper-Mediated and Other Transition-Metal-Catalyzed Cyclizations

Transition-metal catalysis plays a pivotal role in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, with copper, palladium, and ruthenium being among the most commonly employed metals. bohrium.comexlibrisgroup.com These catalytic systems enable a variety of cyclization strategies, offering high efficiency and selectivity.

Copper-Mediated Syntheses: Copper catalysts have been effectively used in the synthesis of 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamine carboxylates through an intramolecular cyclopropanation under an oxygen atmosphere. acs.orgnih.gov This methodology allows for the divergent synthesis of different heterocyclic products by slight modifications of the reaction conditions. acs.orgnih.gov Another copper-catalyzed approach involves the desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes to generate chiral azabicyclo[3.1.0]hexane-based heterocycles with five continuous stereogenic centers. rsc.org This method is characterized by high yields, excellent diastereoselectivities, and enantioselectivities. rsc.org Furthermore, an asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes catalyzed by a chiral copper complex has been reported for the construction of 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org

Palladium-Catalyzed Syntheses: Palladium catalysts are instrumental in various cyclization reactions to form the 3-azabicyclo[3.1.0]hexane core. A notable example is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. rsc.org An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed from allyl carbonates and propargyl amines, involving an amine-catalyzed allylic substitution followed by a Pd(II)/Pd(IV)-mediated oxidative cyclization. doi.org This method has shown good functional group tolerance. doi.org Additionally, a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes offers a mild and efficient route to chiral 3-azabicyclo[3.1.0]hexanes, forming three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivities. researchgate.net An enantioselective C-H functionalization route to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes has also been disclosed using a Pd(0)-catalyzed cyclopropane C-H functionalization. acs.org

Ruthenium-Catalyzed Syntheses: Ruthenium catalysts have been utilized in the synthesis of fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates. nih.gov This involves the reaction of fluorinated 1,6-enynes with diazo compounds in the presence of a ruthenium catalyst, leading to the formation of the bicyclic products through a tandem carbene addition/cyclopropanation process. nih.gov This method is selective and general for various protecting groups, affording constrained proline derivatives in good yields. nih.gov

Other Transition-Metal-Catalyzed Syntheses: A variety of other transition metals, including gold, rhodium, titanium, cobalt, and iridium, have also been employed in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com For example, a rhodium-alkylcarbene mediated intramolecular alkene cyclopropanation provides rapid access to these bicyclic systems in good to high yields. researchgate.net Iridium catalysis, in conjunction with a tailored Cp*IrIII catalyst, has been used for the diastereoselective cyclization of dicarbonyl cis-cyclopropanes with primary amines via an iterative aminative transfer hydrogenation to yield a diverse set of substituted 3-azabicyclo[3.1.0]hexanes. acs.org

Transition-Metal-Free Annulation and Ring-Closure Strategies

While transition-metal catalysis is a dominant approach, several transition-metal-free methods have been developed for the synthesis of the 3-azabicyclo[3.1.0]hexane core. bohrium.com These strategies often rely on the inherent reactivity of carefully designed precursors and offer advantages in terms of cost, toxicity, and ease of product purification.

One such method involves the reaction of allylic amines with a bromoethylsulfonium salt under metal-free conditions to form azabicyclo[3.1.0]hexanes. bohrium.com Another strategy is an iodine-mediated domino reaction of N-allyl enamines to produce the bicyclic system. bohrium.com

Calcium-catalyzed cycloisomerization of 1,6-enynes has also been reported as a transition-metal-free approach. bohrium.com The success of this reaction is often dependent on the choice of additives and solvents. bohrium.com

Furthermore, a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been developed to access conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.com This method is particularly suited for the synthesis of saturated aza[3.1.0]bicycles. mdpi.com

The formation of 1-azabicyclo[3.1.0]hexane has been achieved by treating 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide with n-butyllithium. nih.gov The reaction is believed to proceed through an open-chain transition state involving intermolecular bromine-lithium coordination in an SN2 process. nih.gov

These transition-metal-free methods provide valuable alternatives to the more common metal-catalyzed reactions, expanding the synthetic toolbox for accessing the 3-azabicyclo[3.1.0]hexane scaffold.

Stereoselective and Enantioselective Synthesis of Azabicyclo[3.1.0]hexane Stereoisomers

The development of stereoselective and enantioselective methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is of paramount importance due to the critical role of stereochemistry in determining biological activity. bohrium.comdoi.org

Diastereoselective Synthesis: Several strategies have been developed to control the diastereoselectivity of the cyclopropanation and cycloaddition reactions used to construct the 3-azabicyclo[3.1.0]hexane core. For instance, in dirhodium(II)-catalyzed cyclopropanations, the choice of catalyst and reaction conditions can be tuned to favor either the exo or endo isomer. thieme-connect.comacs.orgnih.gov Similarly, 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes often proceed with high diastereoselectivity, leading to the formation of a single diastereomer. nih.govbeilstein-journals.orgnih.govthieme-connect.com Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones also affords the products with high diastereoselectivity. rsc.org

A stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been reported, utilizing the Corey-Link methodology to establish the stereocenter of the amino acid. nih.gov

Enantioselective Synthesis: Significant progress has been made in the development of enantioselective methods for the synthesis of chiral 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com

Palladium-Catalyzed Reactions: An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes from allyl carbonates and propargyl amines has been achieved using a Pd(II)/Pd(IV)-mediated oxidative cyclization with a chiral spiro bis(isoxazoline) ligand (SPRIX). doi.org This method produces the bicyclic compounds in up to 92% yield and 90% enantiomeric excess (ee). doi.org Another enantioselective approach involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes, which provides access to chiral 3-azabicyclo[3.1.0]hexanes with excellent regio- and enantioselectivities. researchgate.net Furthermore, an enantioselective Pd(0)-catalyzed C-H functionalization of cyclopropanes has been developed to produce perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.org

Copper-Catalyzed Reactions: A copper-catalyzed desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes has been shown to be a highly enantioselective method for the synthesis of chiral azabicyclo[3.1.0]hexane derivatives, achieving up to >99% ee. rsc.org An asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes catalyzed by a chiral copper complex has also been reported. beilstein-journals.org

Rhodium-Catalyzed Reactions: A tailored CpxRhIII catalyst has been used to promote the alkenyl C-H functionalization of N-enoxysuccinimides, leading to a cis-cyclopropanation of acrolein with high enantio- and diastereoselectivity. acs.org The resulting disubstituted cis-cyclopropanes can then be converted to substituted 3-azabicyclo[3.1.0]hexanes. acs.org An enantioselective cyclopropanation to form a fluorinated analogue, 3-benzyl-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one, has been achieved with 70% ee using a rhodium catalyst. semanticscholar.org

These stereoselective and enantioselective methods are crucial for the synthesis of optically pure 3-azabicyclo[3.1.0]hexane derivatives for applications in drug discovery and development.

Data Tables

Table 1: Overview of Synthetic Methodologies for 3-Azabicyclo[3.1.0]hexane Core

Methodology Key Features Fluorinated Examples? Reference(s)
Dirhodium(II)-Catalyzed Cyclopropanation Low catalyst loadings, high turnover, selective for exo or endo isomers. Yes thieme-connect.comacs.orgnih.govresearchgate.netnih.govsemanticscholar.org
1,3-Dipolar Cycloaddition High stereocontrol, diverse substituents, multi-component reactions. Yes nih.govbeilstein-journals.orgnih.govthieme-connect.comrsc.orgresearchgate.net
Photochemical Decomposition Mild conditions, excellent functional group tolerance, good for CHF2-substituted analogues. Yes nih.govrsc.orgresearchgate.netresearchgate.netscispace.comrsc.org
Copper-Mediated Cyclization Intramolecular cyclopropanation, desymmetrization/cycloaddition. Yes beilstein-journals.orgacs.orgnih.govrsc.org
Palladium-Catalyzed Cyclization High yields and diastereoselectivity, one-pot enantioselective synthesis. Yes rsc.orgdoi.orgresearchgate.netacs.org
Ruthenium-Catalyzed Cyclization Tandem carbene addition/cyclopropanation of fluorinated enynes. Yes nih.gov
Transition-Metal-Free Annulation Cost-effective, reduced toxicity, base-promoted or iodine-mediated reactions. No (in provided results) bohrium.commdpi.comnih.gov
Stereo- & Enantioselective Synthesis Control of stereochemistry, access to optically pure compounds. Yes thieme-connect.comacs.orgnih.govsemanticscholar.orgbeilstein-journals.orgrsc.orgrsc.orgdoi.orgresearchgate.netacs.orgacs.orgnih.gov
Table 2: Chemical Compounds Mentioned
Compound Name
This compound
3-Azabicyclo[3.1.0]hexane
3-Azabicyclo[3.1.0]hexane-6-carboxylate
3-Benzyl-5-fluoro-3-azabicyclo[3.1.0]hexan-2-one
3-Azabicyclo[3.1.0]hex-2-ene
2-Amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
N-Boc-2,5-dihydropyrrole
Ethyl diazoacetate
N-Tosyl-2,5-dihydropyrrole
2,5-Dihydrofuran
Cyclopentene
Ninhydrin
Ruhemann's purple
gem-Difluorocyclopropenes
Maleimide
N-Allyl enamine carboxylate
Allyl carbonate
Propargyl amine
1,6-Enyne
N-Tosylhydrazone
Trifluoroacetimidoyl chloride
2-(Bromomethyl)pyrrolidine hydrobromide
n-Butyllithium
Vinyl cyclopropanecarboxamide
Rh2((S)-BPTCP)4
Cp*IrIII
CpxRhIII

Advanced Fluorination Strategies for Introducing the Fluoroazabicyclic Moiety

The incorporation of a fluorine atom into the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through various advanced fluorination strategies. These methods range from classical nucleophilic and electrophilic approaches to modern radical-based reactions and the introduction of fluorinated motifs like trifluoromethyl groups.

Nucleophilic Fluorination Reactions in Azabicyclic Synthesis

Nucleophilic fluorination represents a primary strategy for forming C-F bonds, typically involving the displacement of a leaving group by a fluoride (B91410) anion (F⁻). While direct synthesis examples for this compound are not extensively detailed, analogous reactions on related bicyclic systems provide a clear blueprint for its potential synthesis.

One powerful method involves the ring-opening of a strained bicyclic aziridinium (B1262131) ion. For instance, 1-azoniabicyclo[3.1.0]hexane tosylate, a stable bicyclic aziridinium salt, can be synthesized from 2-(3-hydroxypropyl)aziridine. researchgate.net The treatment of this electrophilic intermediate with a nucleophilic fluoride source, such as silver fluoride (AgF) or tetra-n-butylammonium fluoride (TBAF), would be expected to open the three-membered ring. The regioselectivity of this opening is dependent on the nucleophile's characteristics, potentially leading to either fluorinated piperidine (B6355638) or pyrrolidine derivatives. researchgate.net A carefully designed precursor could favor the formation of the desired this compound architecture.

Another common approach is the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C1 position of a 3-azabicyclo[3.1.0]hexane precursor. However, nucleophilic displacements on strained bicyclic systems can be challenging. For example, in the related 2-azabicyclo[2.1.1]hexane system, displacement of an anti-5-tosylate is extremely slow and leads to rearranged products. nih.gov Despite these challenges, successful nucleophilic displacements by fluoride have been reported in N-acyl-2-azabicyclo[2.1.1]hexanes, demonstrating that with the correct substrate activation and reaction conditions, the integrity of the bicyclic structure can be maintained. nih.gov These precedents suggest that a precursor such as 1-hydroxy-3-azabicyclo[3.1.0]hexane could be converted to a sulfonate ester and subsequently displaced by a fluoride salt to yield the target compound.

Table 1: Representative Nucleophilic Fluorination Reagents

Fluoride Source Common Name Characteristics
AgF Silver(I) Fluoride Inexpensive metal fluoride salt, often used in C-H fluorination. ucla.edu
TBAF Tetra-n-butylammonium fluoride Common organic-soluble fluoride source.
Et₃N·3HF Triethylamine trihydrofluoride A liquid, amine-based fluoride source, easier to handle than HF. nih.gov

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate, such as an enolate, enol ether, or an electron-rich aromatic ring. While specific examples of electrophilic fluorination to form this compound are not prominent in the literature, the general principles are well-established.

A plausible synthetic route would involve the generation of a carbanion or enolate from a suitable 3-azabicyclo[3.1.0]hexane precursor, followed by quenching with an electrophilic fluorine source. For instance, a precursor with a carbonyl group adjacent to the C1 position could be deprotonated to form an enolate, which could then be fluorinated. Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed for such transformations. The challenge in this approach lies in the synthesis and selective deprotonation of a suitable, stable precursor.

Radical Fluorination Approaches

Radical fluorination has emerged as a powerful tool for C-F bond formation, particularly for C(sp³)-H fluorination. ucla.edu Most "radical fluorinations" involve the reaction of a carbon-centered radical with an electrophilic fluorine source. However, the development of reagents that act as a direct source of a fluorine radical (F•) offers new synthetic possibilities. chemrxiv.org

A recently developed platform utilizes silver(II) fluoride (AgF₂) in acetonitrile (B52724) as a mild source of fluorine radicals. chemrxiv.org This system has been shown to fluorinate a variety of substrates, including alkanes and heterocycles, under mild conditions without the need for expensive catalysts. The application of this methodology to a 3-azabicyclo[3.1.0]hexane substrate could provide a direct route to this compound via a C-H activation/fluorination pathway. This approach is particularly attractive for late-stage functionalization strategies. chemrxiv.org

Gem-Difluoromethylenation and Trifluoromethylation in Azabicyclic Scaffolds

Beyond single fluorine atom introduction, the installation of gem-difluoro (-CF₂-) and trifluoromethyl (-CF₃) groups onto the 3-azabicyclo[3.1.0]hexane scaffold is of high interest for medicinal chemistry.

Gem-Difluoromethylenation: The synthesis of 6,6-difluoro-3-azabicyclo[3.1.0]hexane, a constitutional isomer of the target compound, has been achieved on a 10-gram scale. beilstein-journals.org This transformation involves a difluorocyclopropanation reaction on a pyrroline (B1223166) precursor (N-Boc-3,4-dehydropiperidine) using (Trifluoromethyl)trimethylsilane (TMSCF₃) and sodium iodide as the source of difluorocarbene (:CF₂). beilstein-journals.org A similar strategy could be envisioned starting from a cyclopropene (B1174273) to build the bicyclic system. Another approach involves the photochemical decomposition of a CHF₂-substituted pyrazoline, which is formed from the reaction of in-situ generated difluoromethyl diazomethane (B1218177) with an N-substituted maleimide, to yield a 6-difluoromethyl-3-azabicyclo[3.1.0]hexane. researchgate.netresearchgate.net

Trifluoromethylation: Enantioselective methods have been developed to access perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.orgacs.org One notable strategy employs a palladium-catalyzed C-H functionalization of a cyclopropane precursor using trifluoroacetimidoyl chlorides as the electrophilic partner. The resulting cyclic CF₃-ketimine can then be diastereoselectively reduced or reacted with various nucleophiles to afford highly substituted, trifluoromethylated 3-azabicyclo[3.1.0]hexanes. acs.org Commercially available building blocks like 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride also highlight the accessibility of these scaffolds. bldpharm.com

Table 2: Methods for Introducing Fluorinated Groups to the Azabicyclo[3.1.0]hexane Scaffold

Fluorinated Group Method Precursor Reagents Product Type Reference
gem-Difluoro (-CF₂-) Difluorocyclopropanation N-Boc-3,4-dehydropiperidine TMSCF₃, NaI 6,6-Difluoro-3-azabicyclo[3.1.0]hexane beilstein-journals.org
Difluoromethyl (-CHF₂) Pyrazoline decomposition N-Benzyl-1H-pyrrole-2,5-dione CHF₂CHN₂, light (hν) 6-Difluoromethyl-3-azabicyclo[3.1.0]hexane researchgate.net

Late-Stage Functionalization via Fluorine Introduction

Late-stage functionalization (LSF) is a crucial strategy in drug discovery, allowing for the introduction of fluorine into a complex, pre-assembled molecule to fine-tune its properties. researchgate.net The direct fluorination of C-H bonds is a primary goal of LSF.

The radical fluorination methods using AgF₂ chemrxiv.org and manganese porphyrin catalysts ucla.edu are prime examples of reactions amenable to LSF. These methods can target unactivated C(sp³)-H bonds, potentially allowing for the direct conversion of a complex molecule containing a 3-azabicyclo[3.1.0]hexane core into its fluorinated counterpart. For example, the late-stage allylic fluorination of a steroid scaffold demonstrates the power of this approach on complex structures. ucla.edu Applying such a reaction to a biologically active compound bearing the 3-azabicyclo[3.1.0]hexane moiety could rapidly generate novel and potentially improved analogues.

Derivatization and Functional Group Interconversion of this compound Frameworks

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modification. The secondary amine at the 3-position is a key handle for derivatization, and other positions on the ring can be functionalized depending on the starting material.

The nitrogen atom can readily undergo standard transformations such as N-alkylation, N-acylation, and reductive amination. For example, the parent 3-azabicyclo[3.1.0]hexane can be converted to 3-benzyl-3-azabicyclo[3.1.0]hexane, which can subsequently be debenzylated via hydrogenolysis to unmask the secondary amine. google.com These transformations are expected to be fully compatible with the presence of a fluorine atom at the C1 position.

Furthermore, if the scaffold is constructed with other functional groups, these can be interconverted using standard organic reactions. vanderbilt.edu For example, an ester group could be reduced to an alcohol or converted to an amide. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl groups, a strategy employed in the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes from tertiary trifluoroborates. acs.org The presence of the C1-fluoro substituent would likely remain tolerated under many of these conditions, allowing for the synthesis of a diverse library of derivatives for further investigation.

Table 3: Potential Functional Group Interconversions on a Substituted this compound

Initial Group Target Group Typical Reagents Reaction Type
-NH- (at N3) -N(Alkyl)- Alkyl halide, Base N-Alkylation
-NH- (at N3) -N(Acyl)- Acyl chloride, Base N-Acylation
-CO₂R (Ester) -CH₂OH (Alcohol) LiAlH₄ or DIBAL-H Reduction
-CO₂R (Ester) -CONH₂ (Amide) NH₃ or Me₂AlNH₂ Amidation

Spectroscopic and Structural Elucidation Techniques for 1 Fluoro 3 Azabicyclo 3.1.0 Hexane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Fluoro-3-azabicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR are utilized to characterize the intermediates and final products in their synthesis. researchgate.net For instance, in the asymmetric synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid derivatives, ¹H NMR and ¹³C NMR were essential for characterizing the molecular framework. researchgate.net

The presence of the fluorine atom in this compound introduces characteristic couplings in both ¹H and ¹³C NMR spectra, providing valuable information about the proximity of other nuclei to the fluorine atom. This is particularly useful in establishing the regiochemistry and stereochemistry of the molecule.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to determine the relative stereochemistry of the bicyclic system by measuring through-space interactions between protons. This is crucial for distinguishing between cis and trans isomers, which can exhibit different biological activities. Comparative NMR analysis of different derivatives, such as those with varying substituents on the azabicyclo[3.1.0]hexane core, can further aid in structural assignments. google.com

A study on 2',3'-modified β-D-nucleosides with a fused [3.1.0]-bicyclic system utilized NMR spectroscopy in conjunction with other techniques to establish their structure, highlighting the utility of NMR in complex heterocyclic systems. acs.org

Table 1: Representative NMR Data for Azabicyclo[3.1.0]hexane Derivatives

CompoundNucleusChemical Shift (ppm)Coupling Constant (Hz)Reference
(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid¹HVariesVaries researchgate.net
(1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid¹HVariesVaries researchgate.net
(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid¹³CVariesVaries researchgate.net
(1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid¹³CVariesVaries researchgate.net

Note: Specific chemical shifts and coupling constants are highly dependent on the specific derivative and experimental conditions.

Mass Spectrometry in Elucidating Molecular Structures and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns that provide structural information. The fragmentation of the azabicyclo[3.1.0]hexane core can be influenced by the position of the fluorine atom and other substituents. aip.org For instance, the mass spectrum of the parent 1-Azabicyclo[3.1.0]hexane shows a distinct fragmentation pattern that aids in its identification. nist.gov The analysis of these fragmentation pathways helps in piecing together the molecular structure. In more complex derivatives, techniques like electrospray ionization (ESI-MS) are often used, especially for polar and high molecular weight compounds. unipr.it

Table 2: Common Fragmentation Patterns in Azabicyclo[3.1.0]hexane Derivatives

Fragmentation ProcessDescriptionResulting Ion
α-cleavageCleavage of the bond adjacent to the nitrogen atom.Varies based on substituents.
Loss of small neutral moleculesElimination of molecules like HCN.[M-27]+
Ring openingFission of the bicyclic ring system.Various fragment ions.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute and relative stereochemistry of chiral centers. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide definitive proof of its molecular structure.

This technique has been successfully applied to various azabicyclo[3.1.0]hexane derivatives to confirm their stereochemistry. For example, the crystal structure of ethyl 5-Cyano-2-(dicyanomethyl)-2-methyl-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylate was determined by X-ray crystallography. researchgate.net Similarly, the relative configuration of a bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivative was established through X-ray structural analysis. nih.gov In another study, X-ray diffraction was used to analyze (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid and its (1S,3S,5S) diastereomer. researchgate.net The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry.

Table 3: Crystallographic Data for Representative Azabicyclo[3.1.0]hexane Derivatives

CompoundCrystal SystemSpace GroupReference
Ethyl 5-Cyano-2-(dicyanomethyl)-2-methyl-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylateVariesVaries researchgate.net
Bis-spirocyclic derivative of 3-azabicyclo[3.1.0]hexaneVariesVaries nih.gov
(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acidVariesVaries researchgate.net

Note: Specific crystallographic parameters are unique to each crystalline derivative.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules like this compound and its derivatives. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is highly sensitive to its absolute configuration and conformation in solution. google.com

The absolute configuration of optical isomers of compounds like 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane has been assigned using a combination of VCD and ORD analyses. google.com This involves comparing the experimental VCD and ORD spectra with those predicted from quantum mechanical calculations for a known configuration. google.comnih.gov This combination of experimental and theoretical approaches provides a high degree of confidence in assigning the absolute configuration of flexible chiral molecules. nih.gov

VCD has been shown to have advantages over ORD and electronic circular dichroism (ECD) for determining the stereochemistry of diastereomers. nih.gov The development of VCD spectroscopy has made it a well-established technique for the structural characterization of chiral molecules. dtu.dk

Table 4: Chiroptical Techniques for Chirality Assessment

TechniquePrincipleInformation Obtained
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light. google.comAbsolute configuration and solution conformation. google.com
Optical Rotatory Dispersion (ORD)Variation of optical rotation with the wavelength of light. nih.govAbsolute configuration. nih.gov
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized ultraviolet-visible light. nih.govAbsolute configuration. nih.gov

Theoretical and Computational Investigations of 1 Fluoro 3 Azabicyclo 3.1.0 Hexane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of the 1-fluoro-3-azabicyclo[3.1.0]hexane system. Methods like ab initio calculations and Complete Active Space Self-Consistent Field (CASSCF) are employed to optimize the ground state geometry, yielding precise data on bond lengths, bond angles, and dihedral angles. fu-berlin.de These optimized geometries can be compared with experimental data from X-ray crystallography or gas-phase studies to validate the computational model. fu-berlin.de

The electronic structure is often investigated by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in cycloaddition reactions involving the 3-azabicyclo[3.1.0]hexane framework, the reaction is often found to be controlled by the interaction between the HOMO of one reactant and the LUMO of the other (HOMOcyclopropene–LUMOylide controlled). beilstein-journals.org The energies of these orbitals, along with the electronic chemical potential and chemical hardness, provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions. beilstein-journals.org

Vibrational circular dichroism (VCD) spectra, which are sensitive to the absolute configuration and conformation of chiral molecules, can be calculated ab initio and compared with experimental spectra to confirm the stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives. google.comgoogle.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry for elucidating complex reaction mechanisms. It is particularly valuable for studying the formation of the 3-azabicyclo[3.1.0]hexane scaffold, often through 1,3-dipolar cycloaddition reactions. beilstein-journals.org DFT calculations allow researchers to map the entire potential energy surface of a reaction, identifying the transition states (TS) that connect reactants to products. beilstein-journals.orgbeilstein-journals.org

For example, studies on the cycloaddition of azomethine ylides to cyclopropenes to form 3-azabicyclo[3.1.0]hexane derivatives have used DFT to analyze the mechanism. beilstein-journals.orgbeilstein-archives.org These calculations can determine whether a reaction proceeds through a concerted pathway (a single transition state) or a stepwise mechanism involving an intermediate. beilstein-journals.org The Gibbs free energy of activation (ΔG‡) for different stereochemical approaches (e.g., endo vs. exo) can be calculated to explain experimentally observed diastereoselectivity. beilstein-archives.org

Computational studies have also been employed to understand the formation of complex fluorinated scaffolds derived from gem-difluorocyclopropenes and proline esters, highlighting unexpected reaction pathways. researchgate.net Beyond synthesis, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been used to model the interaction of the 3-azabicyclo[3.1.0]hexane core, as seen in the antiviral drug nirmatrelvir, with biological targets like the SARS-CoV-2 main protease. chemrxiv.org These simulations reveal the reaction mechanism at the active site, such as the nucleophilic attack by a cysteine residue on the ligand, and can calculate reaction barriers and energies, confirming the potential for efficient covalent inhibition. chemrxiv.org

Table 1: DFT Calculated Activation Energies in Reactions Forming 3-Azabicyclo[3.1.0]hexane Systems
ReactantsReaction PathwayCalculated Activation Energy (ΔG‡, kcal/mol)Reference
Protonated Ruhemann's Purple + 1-chloro-2-phenylcyclopropeneEndo Cycloaddition12.2 beilstein-archives.org
Protonated Ruhemann's Purple + 1-chloro-2-phenylcyclopropeneExo Cycloaddition14.5 beilstein-archives.org
Protonated Ruhemann's Purple + 3-methyl-3-phenylcyclopropeneCycloaddition19.3 beilstein-archives.org

Conformational Analysis and Energy Landscape Exploration of the Bicyclic System

DFT calculations, often used in tandem with Nuclear Magnetic Resonance (NMR) spectroscopy, are a powerful combination for studying conformation. semanticscholar.orgnih.gov For instance, in a study of a tripeptide containing a fluorocyclopropane-proline analogue, 1D ¹⁹F NMR spectra indicated the presence of two distinct conformers in solution. semanticscholar.org DFT calculations were then performed to model the possible structures (cis and trans amide bond conformers) and determine their relative energies, which correlated well with the experimentally observed population ratio of 75:25. semanticscholar.orgnih.gov

Two-dimensional NMR techniques, such as NOESY and HOESY, provide information about through-space proximity of atoms, which can be used to validate the computationally determined low-energy conformations. semanticscholar.orgnih.gov This integrated approach allows for a detailed assignment of all proton, carbon, and fluorine resonances for each conformer, providing a comprehensive picture of the molecule's behavior in solution. semanticscholar.orgnih.gov

Table 2: Conformational Analysis of a Tripeptide Containing a this compound Moiety
ParameterMajor ConformerMinor ConformerReference
Observed Population75%25% semanticscholar.org
Assigned Conformationtrans-amidecis-amide semanticscholar.orgnih.gov
Key Experimental Technique¹⁹F NMR, ¹H-¹H NOESY semanticscholar.orgnih.gov
Computational MethodDensity Functional Theory (DFT) semanticscholar.org

Stereoelectronic Effects of Fluorine on Ring Systems and Nitrogen Basicity

The introduction of a fluorine atom into the 3-azabicyclo[3.1.0]hexane ring system imparts significant stereoelectronic effects that modify its physical and chemical properties. The C-F bond is highly polarized and stable, with an inverted polarity compared to a C-H bond. d-nb.info

Beyond simple inductive effects, fluorine substitution also influences the conformation and electronic properties in more subtle ways. The "fluorine Perlin-like effect," for example, describes the influence of stereochemistry on one-bond C-F spin-spin coupling constants (¹JCF) and can be used to probe the axial or equatorial position of the fluorine atom. nih.gov The origin of such effects is complex and can be a result of hyperconjugative interactions, dipolar effects, or changes in induced current density, all of which can be modeled using theoretical calculations. nih.gov

Applications and Design Principles of 1 Fluoro 3 Azabicyclo 3.1.0 Hexane in Chemical Biology and Rational Drug Design

Utilization as Conformationally Restricted Scaffolds in Ligand Design

The 3-azabicyclo[3.1.0]hexane framework is a "privileged structure" in medicinal chemistry, valued for its rigid three-dimensional shape. unife.it This rigidity reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target. unife.itnih.gov By locking the spatial orientation of key pharmacophoric groups, the entropic penalty of binding is minimized.

The introduction of a fluorine atom at the 1-position of this scaffold further refines its utility. The 1-fluoro-3-azabicyclo[3.1.0]hexane moiety serves as a conformationally restricted scaffold that can be incorporated into the design of various ligands. For instance, the parent 3-azabicyclo[3.1.0]hexane core has been successfully used to develop potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors and histamine (B1213489) H3 receptor ligands. nih.govnih.gov In these examples, the bicyclic system precisely orients substituents to fit into the binding pockets of the target proteins. nih.gov The addition of fluorine can introduce favorable interactions, such as hydrogen bonds or dipole-dipole interactions, further enhancing binding affinity and selectivity.

The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold has been instrumental in the design of selective ligands. A notable example is the development of histamine analogues. While simpler cyclopropane-containing analogues showed no selectivity between H3 and H4 receptors, the bicyclo[3.1.0]hexane scaffold led to compounds with significant H3 receptor selectivity. nih.gov This underscores the importance of the scaffold's defined three-dimensional structure in achieving receptor subtype selectivity.

Strategic Bioisosteric Replacement with Fluorinated Azabicyclic Motifs

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. informahealthcare.comsci-hub.se The replacement of a hydrogen atom or a hydroxyl group with fluorine is a common bioisosteric substitution. chemrxiv.org The this compound motif can be viewed as a bioisosteric replacement for other cyclic or acyclic amine-containing fragments in a lead compound.

An example of a successful bioisosteric replacement strategy, albeit not with the specific this compound moiety, is the use of a (Z)-fluoro-olefin to replace an amide bond in BACE1 inhibitors. nih.gov This substitution addressed shortcomings of the parent amide, leading to the development of a preclinical candidate. nih.gov This highlights the potential of using fluorinated motifs to fine-tune the properties of drug candidates. The this compound scaffold offers a pre-organized, fluorinated building block that can be used for similar strategic replacements.

Structure-Activity Relationship (SAR) Studies of Fluorinated Azabicyclo[3.1.0]hexane Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for optimizing lead compounds. The rigid 3-azabicyclo[3.1.0]hexane scaffold provides a well-defined platform for systematic SAR exploration. By modifying the substituents on this core, researchers can probe the steric and electronic requirements of a biological target.

SAR studies on 3-azabicyclo[3.1.0]hexane derivatives have been conducted for various targets, including µ opioid receptors. nih.gov These studies have revealed that modifications to the scaffold can lead to compounds with picomolar binding affinity and high selectivity over other opioid receptor subtypes. nih.gov While specific SAR studies on this compound analogues are not extensively published, the principles derived from the parent scaffold are directly applicable. The introduction of fluorine at the 1-position provides an additional vector for modification and interaction that can be systematically explored.

The table below illustrates a hypothetical SAR study based on known principles, where the R group on the nitrogen of this compound is varied to probe its effect on the binding affinity to a hypothetical receptor.

CompoundR GroupHypothetical Binding Affinity (Ki, nM)Rationale for Change
1-H500Baseline compound
2-CH3250Addition of a small alkyl group to probe steric tolerance.
3-CH2Ph100Introduction of an aromatic ring to explore potential pi-stacking interactions.
4-C(=O)Ph50Addition of a carbonyl group to act as a hydrogen bond acceptor.

Modulation of Molecular Recognition and Interactions through Fluorine Incorporation

The incorporation of fluorine into a molecule can have a profound impact on its molecular recognition properties. The high electronegativity of fluorine can create a localized dipole moment, which can lead to favorable dipole-dipole or hydrogen bonding interactions with the target protein. nih.gov The fluorine atom in this compound can act as a weak hydrogen bond acceptor, and its presence can also influence the hydrogen bond donating capacity of adjacent C-H groups.

The strategic placement of fluorine can also be used to block unwanted metabolic transformations, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov The C-F bond is highly stable, and its introduction can prevent oxidation at that position.

Development of Novel Chemical Probes and Building Blocks for Biological Research

This compound and its derivatives are valuable building blocks for the synthesis of compound libraries for high-throughput screening and for the development of chemical probes to study biological systems. aablocks.comenaminestore.combldpharm.combldpharm.com Its rigid structure and the presence of a reactive amine handle allow for its straightforward incorporation into a variety of molecular architectures.

The commercial availability of this compound hydrochloride facilitates its use in discovery chemistry. bldpharm.combldpharm.com Synthetic routes to various substituted 3-azabicyclo[3.1.0]hexanes have been developed, including methods for introducing fluorinated substituents. researchgate.netresearchgate.net These synthetic advancements enable the creation of a diverse range of analogues for biological evaluation.

The use of such building blocks is essential for constructing diverse and complex molecules. The table below lists some of the commercially available 3-azabicyclo[3.1.0]hexane building blocks, highlighting their utility in chemical synthesis.

Compound NameCAS NumberMolecular Formula
This compound1781296-88-5C5H8FN
This compound hydrochloride1780621-17-1C5H9ClFN
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane1212822-78-0C6H10FN
1-Phenyl-3-azabicyclo[3.1.0]hexane67644-21-7C11H13N

Future Perspectives and Emerging Research Avenues for 1 Fluoro 3 Azabicyclo 3.1.0 Hexane and Fluorinated Azabicyclic Structures

Innovations in Asymmetric Synthesis and Catalyst Design

The precise control of stereochemistry is paramount in drug discovery. The development of asymmetric syntheses for fluorinated azabicyclic structures is a key area of future research. Current strategies often rely on the cyclopropanation of precursors or cycloaddition reactions. researchgate.netbohrium.com

Innovations are anticipated in the design of chiral catalysts that can facilitate the enantioselective synthesis of compounds like 1-Fluoro-3-azabicyclo[3.1.0]hexane . Research is moving towards creating more potent and selective catalytic systems. For instance, copper(I) complexes with chiral ligands have been successfully used for the asymmetric [3+2] cycloaddition of azomethine ylides with azirines to produce diazabicyclo[3.1.0]hexanes with high enantioselectivity. rsc.org Adapting such methodologies to fluorinated precursors is a logical next step.

Furthermore, organocatalysis presents a powerful tool. Chiral oxazaborolidinium catalysts, particularly those enhanced with fluorine substituents, have demonstrated high efficiency in Diels-Alder reactions and could be engineered for the asymmetric synthesis of fluorinated azabicycles. researchgate.net The development of phase-transfer catalysts, such as organoboranes, for nucleophilic fluorination using sources like cesium fluoride (B91410) (CsF) also opens new avenues for introducing fluorine in a stereocontrolled manner. rsc.org

Table 1: Examples of Catalytic Systems for Azabicycle Synthesis

Catalyst SystemReaction TypeKey Features
Cu(I) / (R)-Fesulphos[3+2] CycloadditionHigh diastereoselectivity and enantioselectivity (up to 98% ee) for diazabicyclo[3.1.0]hexanes. rsc.org
Chiral OxazaborolidinesDiels-Alder CycloadditionFluorinated versions act as potent second-generation catalysts, achieving >95% yield and >95% ee. researchgate.net
OrganoboranesNucleophilic FluorinationAct as phase-transfer catalysts for fluorination with CsF; potential for chiral induction. rsc.org
Copper-mediatedIntramolecular CyclopropanationUtilized for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives from N-allyl enamine carboxylates. bohrium.com

Exploration of Novel Reactivity and Transformation Pathways

Understanding the reactivity of This compound is crucial for its use as a synthetic building block. The presence of the fluorine atom and the strained bicyclic system suggests unique chemical behaviors waiting to be explored.

One promising area is the investigation of ring-opening reactions. A novel ring-opening fluorination of bicyclic azaarenes has been discovered, where treatment with an electrophilic fluorinating agent leads to the construction of a tertiary carbon-fluorine bond along with ring cleavage. researchgate.netchemrxiv.org Applying similar methodologies to This compound could provide access to novel, functionally complex fluorinated acyclic or monocyclic amine derivatives.

The transformation of related scaffolds provides further inspiration. For example, the reaction of 1-azabicyclo[3.1.0]hexane with various electrophiles yields a range of substituted pyrrolidines and piperidines, demonstrating the susceptibility of the bicyclic system to nucleophilic attack following activation. nih.gov Tandem radical cyclization followed by intramolecular SN2 reactions have been used to create 3-azabicyclo[3.1.0]hexan-2-ones, showcasing the potential for radical-based transformations. acs.org The development of photoredox catalysis could also unlock new reaction pathways, such as C–H functionalization at positions remote to the fluorine atom. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is an increasingly indispensable tool for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. For This compound and its derivatives, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) calculations are already being used to study the mechanisms of cycloaddition reactions that form the 3-azabicyclo[3.1.0]hexane core, helping to explain and predict the stereoselectivity of these transformations. beilstein-journals.org Such models can be extended to fluorinated systems to understand the influence of the fluorine atom on the transition states and reaction energetics.

Table 2: Applications of Computational Modeling in Azabicycle Research

Modeling TechniqueApplicationInsights Gained
Density Functional Theory (DFT)Mechanistic StudiesElucidation of transition state energies and prediction of reaction stereoselectivity. researchgate.netbeilstein-journals.org
Molecular Mechanics / DFTConformational AnalysisPrediction of preferred conformations and steric interactions within the bicyclic system.
Machine LearningProperty PredictionEvaluation of physicochemical properties like pKa and LogP for novel fluorinated derivatives. researchgate.net

Expanding the Scope of Applications in Chemical Research

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, appearing in compounds with potential antitumor and other therapeutic activities. mdpi.commdpi.com The introduction of a fluorine atom is a well-established strategy to enhance the pharmacological profile of drug candidates. nih.gov Consequently, This compound is a highly attractive building block for the synthesis of new bioactive molecules.

Future research will likely focus on incorporating this fluorinated motif into larger molecules to probe its effect on biological activity. Its rigid structure can be used to control the spatial orientation of appended pharmacophores, while the fluorine atom can modulate properties like metabolic stability and membrane permeability. The synthesis of libraries of compounds based on this scaffold will be a key strategy in drug discovery programs.

Beyond pharmaceuticals, fluorinated organic molecules are finding applications in materials science. The unique electronic properties imparted by fluorine can be exploited in the design of novel organic semiconductors or liquid crystals. While the immediate applications for This compound itself in this area are not yet defined, its derivatives could serve as chiral dopants or components in functional materials where stereochemistry and polarity are important. The development of efficient synthetic routes will be critical to making this and related fluorinated azabicyclic structures more widely accessible for all areas of chemical research. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-fluoro-3-azabicyclo[3.1.0]hexane and its derivatives?

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves transition-metal-catalyzed cyclopropanation or cyclization strategies. For example:

  • Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones achieves high diastereoselectivity and yield .
  • Metal-catalyzed enyne cyclization (e.g., Ru or Pd) enables simultaneous formation of both bicyclic rings in a single step .
  • Reductive alkylation with trifluoroacetaldehyde methyl hemiacetal can introduce fluorinated groups, as seen in trifluoroethylamino derivatives .
    Challenges include controlling stereochemistry and optimizing reaction conditions for fluorine incorporation.

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy to confirm bicyclic structure and fluorine position .
  • X-ray crystallography for absolute configuration determination (e.g., used to confirm the 1R,5S configuration of bicifadine) .
  • Mass spectrometry (e.g., EPA/NIH databases) for molecular weight validation .

Q. What biological activities are associated with 3-azabicyclo[3.1.0]hexane derivatives?

  • Triple reuptake inhibition : Derivatives with aryl-alkoxyalkyl substituents show high potency for SERT, NET, and DAT, with brain penetration in preclinical models .
  • Antimicrobial activity : Fluoroquinolone derivatives (e.g., Trovafloxacin) inhibit bacterial DNA gyrase .
  • Analgesic effects : Para-substituted aryl derivatives (e.g., bicifadine) exhibit non-narcotic pain relief .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of 3-azabicyclo[3.1.0]hexane-based therapeutics?

  • Aryl substituents : Para-substituted phenyl groups (e.g., 4-methylphenyl in bicifadine) enhance analgesic potency, while meta-substitution reduces activity .
  • Fluorine placement : Fluorine at the 1-position improves metabolic stability and binding affinity in sigma receptor ligands .
  • N-Alkylation : N-methylation retains activity (e.g., compound 27d), but bulkier groups (allyl, hexyl) abolish analgesic effects .

Q. How can contradictory results in cross-coupling reactions of 3-azabicyclo[3.1.0]hexane derivatives be resolved?

  • Failed Pd-catalyzed couplings (e.g., bromoaryl derivatives with amines 83-HCl) may result from steric hindrance or incompatible leaving groups .
  • Successful Suzuki-Miyaura couplings using tertiary trifluoroborates demonstrate the importance of substrate design and catalyst choice (e.g., Pd(OAc)₂ with SPhos ligand) .
    Methodological adjustments, such as pre-functionalizing the bicyclic core or screening alternative catalysts (e.g., Chan-Evans-Lam conditions), can reconcile discrepancies .

Q. What mechanistic insights explain the stereoselectivity in cyclopropanation reactions?

  • Palladium-catalyzed allene cyclization proceeds via a π-allyl intermediate, where stereochemistry is controlled by ligand steric effects .
  • Intramolecular reductive cyclopropanation (e.g., Ti-mediated) follows a radical pathway, favoring endo transition states .
    Computational modeling (e.g., DFT) is recommended to predict stereochemical outcomes for novel substrates.

Q. How are this compound derivatives tailored for pharmaceutical applications?

  • Fluorinated analogs : Introduce trifluoromethyl groups via reductive alkylation to enhance bioavailability and target engagement .
  • Heteroaryl coupling : Suzuki-Miyaura reactions with pyridyl or quinoline bromides create sigma receptor ligands with sub-μM affinity .
  • Prodrug strategies : Esterification of hydroxyl groups (e.g., 3-azabicyclo[3.1.0]hexane-1-methanol hydrochloride) improves solubility .

Q. What challenges arise in achieving stereoselective synthesis of 3-azabicyclo[3.1.0]hexanes?

  • Diastereomer separation : Chromatography or crystallization is often required due to similar polarities .
  • Catalyst limitations : Pd(0) catalysts favor exo selectivity, while Ru systems may invert stereochemistry .
    Advanced techniques like chiral auxiliaries or enzymatic resolution could address these issues.

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